7-Dehydrocholesterol
概要
説明
プロビタミンD3は、7-デヒドロコレステロールとしても知られており、ビタミンD3(コレカルシフェロール)の生合成における重要な中間体です。これは脊椎動物の皮膚に自然に見られる化合物で、紫外線B(UVB)放射線にさらされると光化学反応を起こし、ビタミンD3を生成します。 このプロセスは、骨の健康、免疫機能、そして全体的な健康に不可欠なビタミンDの適切なレベルを維持するために不可欠です .
2. 製法
合成経路と反応条件: プロビタミンD3は、いくつかの方法で合成できます。一般的な方法の1つは、コレステロールの化学変換です。プロセスは通常、次の手順を含みます。
コレステロールの酸化: コレステロールは酸化されて7-デヒドロコレステロールを生成します。
工業生産方法: 工業的な環境では、プロビタミンD3の生産は、しばしば連続フロー合成技術を使用します。 この方法は、中間精製手順を必要とせずに、高収率で効率的な生産を可能にします .
3. 化学反応の分析
反応の種類: プロビタミンD3は、次のようないくつかの種類の化学反応を起こします。
光化学反応: UVB光にさらされると、プロビタミンD3はビタミンD3に変換されます。
一般的な試薬と条件:
UVB光: プロビタミンD3からビタミンD3への光化学変換に不可欠です。
フェニルアラニン: 所望の中間体の濃度を高めるために、励起エネルギー供与体として使用できます.
主な製品:
ビタミンD3: プロビタミンD3の光化学反応から生成される主な産物です。
タキステロール: 特定の条件下で生成される副産物です.
4. 科学研究における用途
プロビタミンD3は、科学研究において、数多くの用途があります。それらには、以下が含まれます。
化学: ビタミンD3および関連する化合物の合成における前駆体として使用されます。
生物学: ビタミンD3の生合成における役割とその様々な生物学的プロセスへの影響について研究されています。
医学: ビタミンD欠乏症および関連する疾患の治療における潜在的な治療用途について研究されています。
科学的研究の応用
Provitamin D3 has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of vitamin D3 and related compounds.
Biology: Studied for its role in the biosynthesis of vitamin D3 and its impact on various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating vitamin D deficiency and related disorders.
Industry: Utilized in the production of vitamin D3 supplements and fortified foods
作用機序
プロビタミンD3は、UVB光にさらされるとビタミンD3に変換される光化学反応を通じてその効果を発揮します。 ビタミンD3の活性代謝物である1,25-ジヒドロキシビタミンD(カルシトリオール)は、小腸からのカルシウムとリンの吸収を刺激し、骨から血液へのカルシウムの分泌を促進し、腎臓細管のリンの再吸収を高めます . このプロセスは、カルシウム恒常性を維持し、様々な生理機能をサポートするために不可欠です。
類似化合物:
エルゴステロール(プロビタミンD2): 菌類と酵母に見られ、ビタミンD2(エルゴカルシフェロール)を生成するために同様の光化学反応を起こします。
コレステロール: プロビタミンD3および他のステロールの前駆体です。
比較:
プロビタミンD3対エルゴステロール: 両方の化合物は、光化学反応を起こして、それぞれのビタミン(D3とD2)を生成します。
プロビタミンD3対コレステロール: コレステロールはプロビタミンD3の前駆体として役立ちますが、他のステロールやホルモンの生合成においてもより広範な役割を果たします.
プロビタミンD3は、より強力で生物学的に活性な形態のビタミンDの生合成において重要な役割を果たすため、生物学的および工業的な文脈の両方において、ユニークで不可欠な化合物です。
生化学分析
Biochemical Properties
7-DHC is synthesized from lathosterol by the enzyme lathosterol oxidase (lathosterol 5-desaturase) . This is the next-to-last step of cholesterol biosynthesis . Defective synthesis results in the human inherited disorder lathosterolosis resembling Smith–Lemli–Opitz syndrome .
Molecular Mechanism
The terminal reaction in cholesterol biosynthesis is catalyzed by the NADPH-dependent enzyme, 7-dehydrocholesterol reductase which is encoded by the DHCR7 gene . Functional DHCR7 protein is a 55.5 kDa NADPH-requiring integral membrane protein localized to the microsomal (ER) membrane .
Temporal Effects in Laboratory Settings
In a 96 h shaker flask fermentation, the 7-DHC titer was 649.5 mg/L by de novo synthesis . In a 5 L bioreactor, the 7-DHC titer was 2.0 g/L, which was the highest 7-DHC titer reported to date .
Dosage Effects in Animal Models
Elevating 7-DHC concentrations with cariprazine was associated with improved cellular and tissue viability after hypoxic‐ ischemic injury, suggesting a novel therapeutic avenue .
Metabolic Pathways
7-DHC is a part of the cholesterol biosynthesis pathway . It is synthesized from lathosterol by the enzyme lathosterol oxidase (lathosterol 5-desaturase) . This is the next-to-last step of cholesterol biosynthesis .
Transport and Distribution
Cholesterol, a molecule closely related to 7-DHC, is transported and distributed within cells and tissues via numerous sterol transport proteins that facilitate cholesterol trafficking and regulate its subcellular distribution .
Subcellular Localization
The enzymes involved in the final steps of the post-squalene biosynthetic pathway, including the enzyme that synthesizes 7-DHC, are found to localize in the endoplasmic reticulum in functionally complemented plants .
準備方法
Synthetic Routes and Reaction Conditions: Provitamin D3 can be synthesized through several methods. One common approach involves the chemical conversion of cholesterol. The process typically includes the following steps:
Oxidation of Cholesterol: Cholesterol is oxidized to form 7-dehydrocholesterol.
Photochemical Reaction: The this compound is then exposed to UVB light, resulting in the formation of provitamin D3.
Industrial Production Methods: In industrial settings, the production of provitamin D3 often involves continuous-flow synthesis techniques. This method allows for high yields and efficient production without the need for intermediate purification steps .
化学反応の分析
Types of Reactions: Provitamin D3 undergoes several types of chemical reactions, including:
Photochemical Reactions: Exposure to UVB light converts provitamin D3 to vitamin D3.
Isomerization: Under certain conditions, provitamin D3 can isomerize to form other compounds such as tachysterol.
Common Reagents and Conditions:
UVB Light: Essential for the photochemical conversion of provitamin D3 to vitamin D3.
Phenylalanine: Can be used as an excitation energy donor to enhance the concentration of desired intermediates.
Major Products:
Vitamin D3: The primary product formed from the photochemical reaction of provitamin D3.
Tachysterol: A byproduct formed under specific conditions.
類似化合物との比較
Ergosterol (Provitamin D2): Found in fungi and yeast, it undergoes a similar photochemical reaction to form vitamin D2 (ergocalciferol).
Cholesterol: A precursor to provitamin D3 and other sterols.
Comparison:
Provitamin D3 vs. Ergosterol: Both compounds undergo photochemical reactions to form their respective vitamins (D3 and D2).
Provitamin D3 vs. Cholesterol: While cholesterol serves as a precursor to provitamin D3, it also plays a broader role in the biosynthesis of other sterols and hormones.
Provitamin D3 stands out due to its critical role in the biosynthesis of the more potent and biologically active form of vitamin D, making it a unique and essential compound in both biological and industrial contexts.
特性
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTLRSWJYQTBFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
434-16-2 | |
Record name | Provitamin D3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cholesta-5,7-dien-3-ol, (3.beta.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 7-dehydrocholesterol and what is its role in cholesterol biosynthesis?
A: this compound is a sterol and the immediate precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis []. The enzyme this compound reductase (DHCR7) catalyzes the final step, reducing this compound to cholesterol [, , , , ].
Q2: What is Smith-Lemli-Opitz syndrome (SLOS) and how is it related to this compound?
A: Smith-Lemli-Opitz syndrome is an autosomal recessive disorder characterized by multiple congenital anomalies, mental retardation, and growth defects [, , ]. It arises from mutations in the DHCR7 gene, leading to a deficiency of cholesterol and an accumulation of this compound in tissues and fluids [, , , , , , , , , ].
Q3: How is SLOS diagnosed and what are the typical biochemical findings?
A: SLOS can be diagnosed by detecting markedly increased concentrations of this compound in plasma, typically using gas chromatography-mass spectrometry [, , , , ]. Alternatively, a deficiency in the conversion of this compound to cholesterol can be demonstrated in cultured fibroblasts from patients [, ]. Prenatal diagnosis is also possible by quantifying sterol levels in amniotic fluid [].
Q4: What is the significance of the different biochemical variants observed in SLOS patients?
A: Studies have shown that the severity of SLOS can vary, with some patients exhibiting more severe clinical symptoms than others []. These clinical differences are often reflected in the degree to which this compound accumulates and cholesterol synthesis is impaired []. These biochemical variations likely result from different mutations in the DHCR7 gene, leading to varying degrees of enzyme deficiency [].
Q5: Does this compound itself contribute to the pathogenesis of SLOS, or is it solely the cholesterol deficiency?
A: While cholesterol deficiency undoubtedly plays a major role in SLOS pathology, evidence suggests that accumulated this compound might also exert toxic effects [, , , ]. For instance, this compound is more susceptible to oxidation than cholesterol, and its oxidized derivatives have been shown to impair embryonic growth in animal models [, , ].
Q6: What is the connection between this compound and vitamin D synthesis?
A: this compound serves as the precursor for vitamin D3 synthesis in the skin [, , , , , , , ]. Upon exposure to UVB radiation, this compound undergoes photolysis to form previtamin D3, which subsequently isomerizes to vitamin D3 [, , , , , , , ].
Q7: Can altering this compound levels impact vitamin D production?
A: Yes, factors influencing this compound availability can affect vitamin D synthesis. For example, long-term exposure to ultraviolet radiation can increase this compound levels in the skin, potentially enhancing vitamin D3 production [, ]. Conversely, inhibiting DHCR7 activity can also increase this compound levels, leading to elevated vitamin D levels, as observed in some studies [, ].
Q8: How do seasonal changes and latitude affect vitamin D synthesis from this compound?
A: The amount of UVB radiation reaching the Earth's surface varies significantly with season and latitude. During winter months, particularly at higher latitudes, insufficient UVB radiation reaches the skin to effectively convert this compound to vitamin D3 []. This highlights the importance of dietary vitamin D intake during these periods.
Q9: What are the potential therapeutic applications of modulating this compound metabolism?
A: Manipulating this compound metabolism holds promise for various therapeutic applications. For instance, inhibiting DHCR7 could be a potential strategy for treating hyperlipidemia, as it can lead to decreased cholesterol levels [, , ]. Additionally, increasing this compound availability could enhance vitamin D3 production, potentially benefiting individuals with vitamin D deficiency or related disorders [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。